Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with the molecular formula C27H25N3O4S. It is characterized by its unique structure, which includes an imidazolidinyl ring, phenylethyl groups, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves multiple steps, starting with the preparation of the imidazolidinyl ring. This is typically achieved through the reaction of appropriate amines with carbonyl compounds under controlled conditions. The phenylethyl groups are introduced via alkylation reactions, and the final step involves the esterification of the benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide (NBS), halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-({[5-oxo-1-phenyl-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate: Similar structure but with a different substitution pattern on the imidazolidinyl ring.
Benzoic acid derivatives: Compounds with similar benzoate ester groups but different functional groups attached to the aromatic ring.
Uniqueness
Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C29H29N3O4S |
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Molecular Weight |
515.6 g/mol |
IUPAC Name |
methyl 4-[[2-[5-oxo-1,3-bis(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H29N3O4S/c1-36-28(35)23-12-14-24(15-13-23)30-26(33)20-25-27(34)32(19-17-22-10-6-3-7-11-22)29(37)31(25)18-16-21-8-4-2-5-9-21/h2-15,25H,16-20H2,1H3,(H,30,33) |
InChI Key |
YQZGSQGNWXVMNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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